molecular formula C11H10BrN3OS B14889838 5-Bromo-N-((4-methylthiazol-2-yl)methyl)nicotinamide

5-Bromo-N-((4-methylthiazol-2-yl)methyl)nicotinamide

Cat. No.: B14889838
M. Wt: 312.19 g/mol
InChI Key: KLYBOPPEXULCDM-UHFFFAOYSA-N
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Description

5-Bromo-N-((4-methylthiazol-2-yl)methyl)nicotinamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromine atom, a thiazole ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-((4-methylthiazol-2-yl)methyl)nicotinamide typically involves the reaction of 5-bromo-4-methylthiazole with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-((4-methylthiazol-2-yl)methyl)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-Bromo-N-((4-methylthiazol-2-yl)methyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-((4-methylthiazol-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-4-methylthiazole: A related thiazole derivative with similar chemical properties.

    N-(5-Bromo-4-methylthiazol-2-yl)acetamide: Another thiazole derivative with a different functional group.

    (5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine: A compound with a similar thiazole ring structure.

Uniqueness

5-Bromo-N-((4-methylthiazol-2-yl)methyl)nicotinamide is unique due to the presence of both a bromine atom and a nicotinamide moiety, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10BrN3OS

Molecular Weight

312.19 g/mol

IUPAC Name

5-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C11H10BrN3OS/c1-7-6-17-10(15-7)5-14-11(16)8-2-9(12)4-13-3-8/h2-4,6H,5H2,1H3,(H,14,16)

InChI Key

KLYBOPPEXULCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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